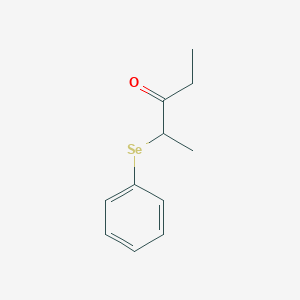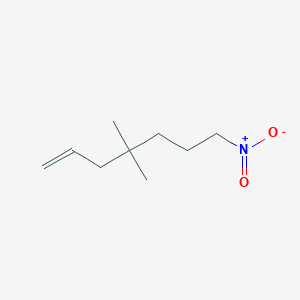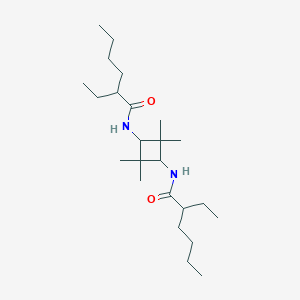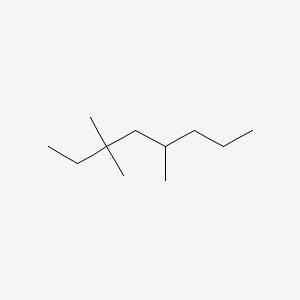![molecular formula C18H22O6S2 B14561565 1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) CAS No. 62022-02-0](/img/structure/B14561565.png)
1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) is a chemical compound known for its unique structure and properties. It is characterized by the presence of peroxy and sulfonyl groups attached to a benzene ring, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
The synthesis of 1,1’-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrogen peroxide in the presence of a base. The reaction conditions often require controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1,1’-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species. These reactive species can interact with various molecular targets, including proteins and nucleic acids, leading to potential biological effects. The sulfonyl groups also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds to 1,1’-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) include:
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: This compound has a similar peroxy structure but lacks the sulfonyl groups.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar in structure but with different alkyl chains.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Another related compound with a different arrangement of oxygen atoms.
The uniqueness of 1,1’-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene) lies in its combination of peroxy and sulfonyl groups, which impart distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
62022-02-0 |
|---|---|
Molecular Formula |
C18H22O6S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-methyl-4-[2-[2-(4-methylphenyl)sulfonylethylperoxy]ethylsulfonyl]benzene |
InChI |
InChI=1S/C18H22O6S2/c1-15-3-7-17(8-4-15)25(19,20)13-11-23-24-12-14-26(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
InChI Key |
KWNKWNQHHQNBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCOOCCS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea](/img/structure/B14561501.png)

![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)

![4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14561547.png)

![{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14561569.png)




